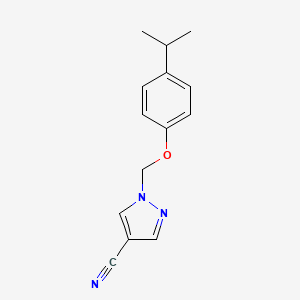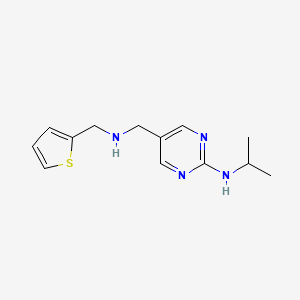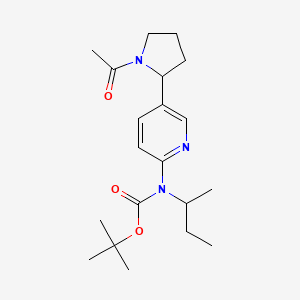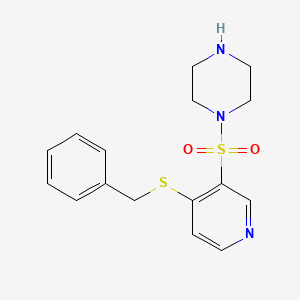
1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C16H19N3O2S2 and a molecular weight of 349.5 g/mol This compound is known for its unique structure, which includes a piperazine ring, a pyridine ring, and a benzylthio group
Méthodes De Préparation
The synthesis of 1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a thiol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:
Substituted pyridine derivatives: These compounds share the pyridine ring structure and may exhibit similar biological activities.
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which contain the piperazine ring, are used in pharmaceuticals for their therapeutic effects.
Benzylthio compounds: These compounds, which include the benzylthio group, are studied for their potential antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H19N3O2S2 |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
1-(4-benzylsulfanylpyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C16H19N3O2S2/c20-23(21,19-10-8-17-9-11-19)16-12-18-7-6-15(16)22-13-14-4-2-1-3-5-14/h1-7,12,17H,8-11,13H2 |
Clé InChI |
DUMRBUVDUZYIAT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)S(=O)(=O)C2=C(C=CN=C2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


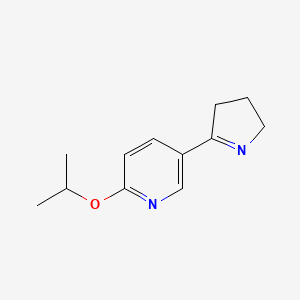
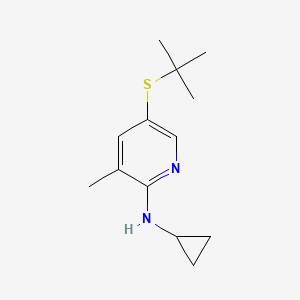


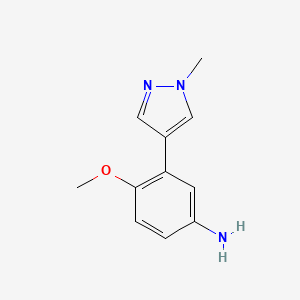



![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B11809294.png)
